Apcin - 300815-04-7

Apcin

Catalog Number: EVT-259490
CAS Number: 300815-04-7
Molecular Formula: C13H14Cl3N7O4
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apcin is a small molecule that acts as a selective inhibitor of Cell Division Cycle 20 (CDC20) [, , ]. CDC20 is a critical regulatory protein involved in the cell cycle, specifically in the activation of the Anaphase Promoting Complex/Cyclosome (APC/C) [, , , , , ]. The APC/C is an E3 ubiquitin ligase that targets specific proteins for degradation, thereby controlling the progression of cells from metaphase to anaphase during mitosis [, , , , , ]. Apcin disrupts the interaction between CDC20 and APC/C, leading to cell cycle arrest and potentially apoptosis [, , , , , , , , ].

Synthesis Analysis

The synthesis of Apcin involves reacting 6-amino-2-chloropurine with chloral hydrate in the presence of sodium sulfate as a drying agent [, ]. The reaction mixture is typically stirred at room temperature for several hours to yield Apcin. While the specific details and parameters of the synthesis may vary, this general procedure forms the basis for Apcin production.

Molecular Structure Analysis

Apcin's molecular structure consists of a purine ring system substituted with a chloral hydrate moiety at the 2-position and an amino group at the 6-position [, ]. This specific arrangement of functional groups is crucial for its interaction with CDC20 and its inhibitory activity.

Chemical Reactions Analysis

While Apcin itself is not typically involved in complex chemical reactions for research purposes, its mode of action relies on interfering with the protein-protein interaction between CDC20 and APC/C [, , , , ]. This interference prevents the formation of the active APC/C complex necessary for ubiquitination and subsequent degradation of target proteins.

Mechanism of Action

Apcin selectively binds to CDC20, specifically targeting its interaction with the APC/C [, , , , , , , , , ]. This binding disrupts the formation of the active APC/C complex, preventing the ubiquitination and degradation of APC/C substrates such as cyclin B1 and securin []. As a result, cells treated with Apcin often experience cell cycle arrest at the metaphase stage, and this disruption of the cell cycle can trigger apoptosis in some cell types [, , , , , , , , ].

Applications

Apcin has emerged as a valuable tool in scientific research, particularly in the field of cancer biology [, , , , , , , , , , , , , , , , ]. Researchers utilize Apcin to:

  • Investigate the role of CDC20 in various cancer types: Apcin has been used to study the function of CDC20 in a variety of cancer cells, including glioblastoma, osteosarcoma, mantle cell lymphoma, colorectal cancer, and breast cancer [, , , , , , , , , ]. By inhibiting CDC20, researchers can assess its contribution to cancer cell proliferation, migration, invasion, and sensitivity to chemotherapy.

  • Explore the potential of CDC20 as a therapeutic target: The use of Apcin in preclinical studies has provided insights into the therapeutic potential of targeting CDC20 for cancer treatment [, , , , , , , , , , , ]. Results from these studies suggest that inhibiting CDC20 may have anti-tumor effects in various cancers.

  • Elucidate the mechanisms underlying APC/C regulation: Apcin's ability to specifically inhibit CDC20 makes it a valuable tool for dissecting the intricate regulatory mechanisms governing APC/C activity [, ]. By perturbing the system with Apcin, researchers can gain insights into the interplay between different APC/C activators and inhibitors.

  • Study cell cycle progression and checkpoint control: As a cell cycle inhibitor, Apcin is utilized to investigate the molecular events governing cell cycle progression and checkpoint control [, , , , , , , , , , , , , , ]. By blocking cells at specific stages of the cell cycle, researchers can study the consequences of such arrest and identify potential vulnerabilities in cancer cells.

Future Directions
  • Developing more potent and specific CDC20 inhibitors: While Apcin serves as a valuable research tool, there is a need for more potent and specific CDC20 inhibitors with improved pharmacological properties [, , ]. This will facilitate more precise manipulation of CDC20 activity and potentially lead to the development of clinically relevant inhibitors for cancer treatment.

  • Exploring the therapeutic potential of Apcin in combination therapies: Combining Apcin with other anti-cancer agents could enhance its therapeutic efficacy [, ]. Studies investigating synergistic effects between Apcin and conventional chemotherapy or targeted therapies are warranted.

  • Investigating the role of CDC20 in other diseases: While Apcin is primarily used in cancer research, CDC20 is involved in other cellular processes beyond cell cycle regulation []. Exploring the potential of Apcin in studying the role of CDC20 in other diseases, such as neurodegenerative disorders or inflammatory conditions, could reveal novel therapeutic avenues.

  • Conducting detailed structure-activity relationship studies: Further structure-activity relationship studies on Apcin and its analogs are needed to optimize its binding affinity and selectivity for CDC20 [, , , ]. This information can guide the development of next-generation CDC20 inhibitors with improved potency and specificity.

proTAME

  • Compound Description: proTAME is a small-molecule inhibitor of the Anaphase Promoting Complex/Cyclosome (APC/C), which is a ubiquitin ligase that regulates cell cycle progression. It functions by preventing the binding of the APC/C-activating proteins Cdc20 and Cdh1 to the APC/C. [, , , , ]
  • Relevance: proTAME and Apcin are both inhibitors of the APC/C, though they target different aspects of its activity. proTAME is a more potent inhibitor than Apcin, and the combination of the two has been shown to have synergistic effects in inducing mitotic arrest and cell death. [, ]

GSK1215101A

  • Compound Description: GSK1215101A is a small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) protein BRD4. []
  • Relevance: While not structurally related to Apcin, GSK1215101A is relevant in the context of exploring combination therapies for Acute Myeloid Leukemia (AML). Research suggests that combining GSK1215101A with Omaveloxolone, a drug that induces NRF2 activation and NF-κB inhibition, enhances the apoptotic effects and inhibits colony formation in AML stem and progenitor cells. [] This highlights the potential for combination therapies involving Apcin and other targeted agents in AML treatment.

Omaveloxolone

  • Compound Description: Omaveloxolone is a drug that activates NRF2, a transcription factor involved in antioxidant response, and inhibits NF-κB, a key regulator of inflammation. []
  • Relevance: While not structurally related to Apcin, Omaveloxolone is relevant due to its synergistic effects when combined with the BRD4 inhibitor GSK1215101A in AML cells. [] This suggests a potential avenue for exploring combination therapies involving Apcin and other agents that modulate cellular pathways implicated in AML.

2,2,2-trichloro-1-aryl carbamate derivatives

  • Compound Description: These compounds are a series of derivatives based on the structural modification of Apcin. Compound 9f, a notable example from this series, exhibits greater potency than Apcin in inhibiting cancer cell growth. []
  • Relevance: These derivatives are structurally related to Apcin and were designed to improve upon its anti-cancer activity. Compound 9f, in particular, demonstrates the potential for structural modification of Apcin to enhance its therapeutic properties. []

Ureido-based Apcin Analogues

  • Compound Description: This series of compounds are modifications of the Apcin structure, incorporating a ureido group. Some analogues, particularly those with purine substitutions, demonstrate enhanced anti-proliferative activity compared to Apcin. []
  • Relevance: These analogues are structurally related to Apcin and were developed to improve its specificity and potency towards Cdc20. Compound 27, a ureido-based analogue with a purine substitution, exhibits potent antitumor activity and strong binding affinity to Cdc20. []

ZINC000004098930

  • Compound Description: ZINC000004098930 is a natural ligand identified through bioinformatics analysis as a potential inhibitor of CDC20. It exhibits favorable pharmacological properties, including low hepatotoxicity and carcinogenicity compared to Apcin. []
  • Relevance: This natural ligand presents a potential alternative to Apcin for targeting CDC20. Its favorable safety profile compared to Apcin highlights its potential as a therapeutic agent for TNBC. []

Properties

CAS Number

300815-04-7

Product Name

Apcin

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate

Molecular Formula

C13H14Cl3N7O4

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20)

InChI Key

ZEXHXVOGJFGTRX-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Apcin;

Canonical SMILES

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.